1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime
Brand Name: Vulcanchem
CAS No.: 22919-58-0
VCID: VC16114148
InChI: InChI=1S/C9H11NO3/c1-2-8(10-13)7-4-3-6(11)5-9(7)12/h3-5,11-13H,2H2,1H3
SMILES:
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime

CAS No.: 22919-58-0

Cat. No.: VC16114148

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime - 22919-58-0

Specification

CAS No. 22919-58-0
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name 4-(C-ethyl-N-hydroxycarbonimidoyl)benzene-1,3-diol
Standard InChI InChI=1S/C9H11NO3/c1-2-8(10-13)7-4-3-6(11)5-9(7)12/h3-5,11-13H,2H2,1H3
Standard InChI Key BYURKXUVPLZDSO-UHFFFAOYSA-N
Isomeric SMILES CC/C(=N\O)/C1=C(C=C(C=C1)O)O
Canonical SMILES CCC(=NO)C1=C(C=C(C=C1)O)O

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 1-(2,4-dihydroxyphenyl)-1-propanone oxime, reflects its three key structural features:

  • Propanone backbone: A three-carbon ketone (C3H6O) with a carbonyl group at position 1.

  • 2,4-Dihydroxyphenyl substituent: A benzene ring with hydroxyl groups at the 2 and 4 positions.

  • Oxime functional group: A hydroxylamine derivative (-NOH) formed by the condensation of the ketone with hydroxylamine.

The molecular formula is hypothesized as C9H11NO3 (molecular weight: 181.19 g/mol), differing from its mono-hydroxylated analogs (C9H11NO2, 165.19 g/mol) due to the additional hydroxyl group.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for 1-(2,4-dihydroxyphenyl)-1-propanone oxime are documented, analogous methods for mono-hydroxylated derivatives suggest the following route:

  • Friedel-Crafts Acylation:

    • Reaction of resorcinol (1,3-dihydroxybenzene) with propionyl chloride in the presence of a Lewis catalyst (e.g., AlCl3) yields 1-(2,4-dihydroxyphenyl)-1-propanone .

  • Oximation:

    • Treatment with hydroxylamine hydrochloride (NH2OH·HCl) under acidic or basic conditions forms the oxime .

Key Reaction Equation:

1-(2,4-Dihydroxyphenyl)-1-propanone+NH2OH1-(2,4-Dihydroxyphenyl)-1-propanone oxime+H2O\text{1-(2,4-Dihydroxyphenyl)-1-propanone} + \text{NH}_2\text{OH} \rightarrow \text{1-(2,4-Dihydroxyphenyl)-1-propanone oxime} + \text{H}_2\text{O}

Reactivity Profile

  • Chelation: The 2,4-dihydroxy and oxime groups enable metal ion coordination, analogous to salicylaldoximes .

  • Tautomerism: The oxime group may exhibit keto-enol tautomerism, influencing solubility and stability .

  • pH-Dependent Behavior: Deprotonation of phenolic hydroxyl groups (pKa ~9–10) and the oxime (pKa ~4–6) alters solubility and reactivity .

Physical and Chemical Properties

Comparative Physicochemical Data

Property1-(2-Hydroxyphenyl)-1-propanone oxime 1-(4-Hydroxyphenyl)-2-propanone oxime 1-(2,4-Dihydroxyphenyl)-1-propanone oxime (Hypothetical)
Molecular FormulaC9H11NO2C9H11NO2C9H11NO3
Molecular Weight (g/mol)165.19165.19181.19
Melting Point (°C)93.5–94Not ReportedEstimated 105–110
Boiling Point (°C)310.1 (Predicted)Not Reported320–330 (Predicted)
Density (g/cm³)1.12 (Predicted)Not Reported1.18–1.22 (Predicted)
SolubilityModerate in polar solvents (e.g., ethanol)Low in waterHigh in DMSO, moderate in methanol

Spectroscopic Features

  • IR Spectroscopy:

    • O-H stretch (phenolic): 3200–3500 cm⁻¹ .

    • C=N stretch (oxime): 1630–1690 cm⁻¹ .

  • NMR (¹H):

    • Phenolic protons: δ 9.2–10.5 ppm (broad) .

    • Oxime proton: δ 8.1–8.5 ppm (singlet) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Oximes serve as precursors for nitriles, amines, and heterocycles. The 2,4-dihydroxy substitution may enhance bioactivity, as seen in:

  • Antioxidant Agents: Phenolic hydroxyl groups scavenge free radicals .

  • Enzyme Inhibitors: Chelation of metalloenzyme active sites (e.g., tyrosinase) .

Coordination Chemistry

The compound’s ability to bind transition metals (e.g., Cu²⁺, Fe³⁺) suggests applications in:

  • Catalysis: As ligands in asymmetric synthesis .

  • Wastewater Treatment: Heavy metal sequestration .

Patent Landscape

While no patents directly claim 1-(2,4-dihydroxyphenyl)-1-propanone oxime, related structures are protected for:

  • Photostabilizers: In polymers (WIPO PatentScope) .

  • Anticorrosive Agents: Metal surface treatments .

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